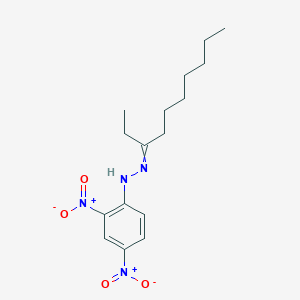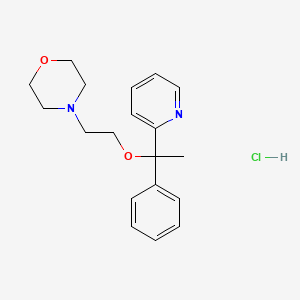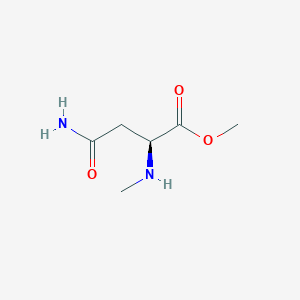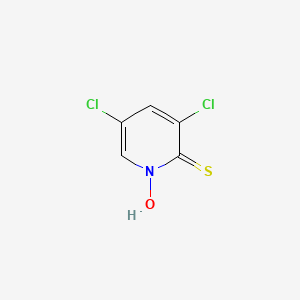
(2-(3-Guanidinopropoxy)ethyl)trimethylammonium iodide hydriodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(3-Guanidinopropoxy)ethyl)trimethylammonium iodide hydriodide is a quaternary ammonium compound with a guanidine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(3-Guanidinopropoxy)ethyl)trimethylammonium iodide hydriodide typically involves the reaction of 3-guanidinopropylamine with (2-bromoethyl)trimethylammonium bromide in the presence of a suitable solvent such as ethanol. The reaction is carried out under reflux conditions for several hours, followed by the addition of hydriodic acid to form the hydriodide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents. The final product is typically purified through recrystallization or other suitable purification techniques.
化学反应分析
Types of Reactions
(2-(3-Guanidinopropoxy)ethyl)trimethylammonium iodide hydriodide can undergo various chemical reactions, including:
Oxidation: The guanidine group can be oxidized to form urea derivatives.
Reduction: Reduction reactions can convert the guanidine group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiolates can be used under mild conditions.
Major Products Formed
Oxidation: Urea derivatives.
Reduction: Amines.
Substitution: Various substituted ammonium compounds.
科学研究应用
Chemistry
In chemistry, (2-(3-Guanidinopropoxy)ethyl)trimethylammonium iodide hydriodide is used as a reagent in organic synthesis, particularly in the formation of guanidine-containing compounds.
Biology
In biological research, this compound is studied for its potential as a biochemical probe due to its ability to interact with proteins and nucleic acids.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications, including as an antimicrobial agent and in drug delivery systems.
Industry
In industrial applications, this compound is used in the formulation of specialty chemicals, including surfactants and catalysts.
作用机制
The mechanism of action of (2-(3-Guanidinopropoxy)ethyl)trimethylammonium iodide hydriodide involves its interaction with molecular targets such as proteins and nucleic acids. The guanidine group can form hydrogen bonds and electrostatic interactions with these biomolecules, affecting their structure and function. The quaternary ammonium group enhances the compound’s solubility and stability in aqueous environments.
相似化合物的比较
Similar Compounds
- (2-(3-Guanidinopropoxy)ethyl)trimethylammonium chloride
- (2-(3-Guanidinopropoxy)ethyl)trimethylammonium bromide
- (2-(3-Guanidinopropoxy)ethyl)trimethylammonium sulfate
Uniqueness
(2-(3-Guanidinopropoxy)ethyl)trimethylammonium iodide hydriodide is unique due to its specific iodide counterion, which can influence its solubility, reactivity, and biological activity compared to other similar compounds with different counterions.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
92876-63-6 |
|---|---|
分子式 |
C9H24I2N4O |
分子量 |
458.12 g/mol |
IUPAC 名称 |
2-[3-(diaminomethylideneazaniumyl)propoxy]ethyl-trimethylazanium;diiodide |
InChI |
InChI=1S/C9H23N4O.2HI/c1-13(2,3)6-8-14-7-4-5-12-9(10)11;;/h4-8H2,1-3H3,(H4,10,11,12);2*1H/q+1;;/p-1 |
InChI 键 |
MKBUCRCXFFKDQL-UHFFFAOYSA-M |
规范 SMILES |
C[N+](C)(C)CCOCCC[NH+]=C(N)N.[I-].[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-(4-Chlorophenyl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B13793330.png)
![3-Ethyl-2-[(3-([3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-2,5,5-trimethyl-2-cyclohexen-1-ylidene)methyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13793333.png)




![1-[(5-Isocyanato-1,3,3-trimethylcyclohexyl)methyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea](/img/structure/B13793354.png)

![N-Cyclopentyl-2-[[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio]-1H-benzimidazole-1-acetamide](/img/structure/B13793362.png)
![N-(2-methoxydibenzofuran-3-yl)-2-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B13793368.png)

